(S)-(-)-1-Methyl-2-aminomethylpyrrolidine
Overview
Description
(S)-(-)-1-Methyl-2-aminomethylpyrrolidine: is a chiral organic compound with the molecular formula C₆H₁₄N₂. It is a secondary amine derived from pyrrolidine, featuring a methyl group and an amino group attached to the second carbon atom of the pyrrolidine ring. This compound is known for its utility in various chemical syntheses and research applications.
Synthetic Routes and Reaction Conditions:
Reduction of Pyrrolidine Derivatives: One common synthetic route involves the reduction of pyrrolidine derivatives, such as pyrrolidone or pyrrolidinone, using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Amination of Pyrrolidine Derivatives: Another method involves the amination of pyrrolidine derivatives using reagents like ammonia or primary amines under specific reaction conditions, such as high pressure and temperature.
Industrial Production Methods: In industrial settings, the compound is typically synthesized through large-scale chemical reactions involving the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.
Chemical Reactions Analysis
(S)-(-)-1-Methyl-2-aminomethylpyrrolidine: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrolidone derivatives using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) to produce other amines or alcohols.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions with alkyl halides or other electrophiles to form various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), catalytic hydrogenation
Substitution: Alkyl halides, strong bases
Major Products Formed:
Oxidation: Pyrrolidone derivatives
Reduction: Other amines, alcohols
Substitution: Various alkylated derivatives
Scientific Research Applications
(S)-(-)-1-Methyl-2-aminomethylpyrrolidine: has diverse applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals.
Biology: The compound serves as a ligand in biological studies, interacting with various enzymes and receptors.
Medicine: It is utilized in the development of new drugs, especially those targeting central nervous system disorders.
Industry: The compound finds applications in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which (S)-(-)-1-Methyl-2-aminomethylpyrrolidine exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding and inhibition or activation.
Molecular Targets and Pathways Involved:
Enzymes: Various enzymes involved in metabolic pathways
Receptors: Neurotransmitter receptors, ion channels
Comparison with Similar Compounds
1-Methylpyrrolidine
2-Aminomethylpyrrolidine
N-Methylpyrrolidine
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Properties
IUPAC Name |
[(2S)-1-methylpyrrolidin-2-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-8-4-2-3-6(8)5-7/h6H,2-5,7H2,1H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFKJRCMBLLXNH-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80612185 | |
Record name | 1-[(2S)-1-Methylpyrrolidin-2-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80612185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66411-54-9 | |
Record name | 1-[(2S)-1-Methylpyrrolidin-2-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80612185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(2S)-1-methylpyrrolidin-2-yl]methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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